3-(Difluoromethyl)-3-methylmorpholine hydrochloride

Medicinal Chemistry Lipophilicity Optimization ADME Property Tuning

3-(Difluoromethyl)-3-methylmorpholine hydrochloride (CAS 2230807-94-8) is a difluoromethyl-substituted morpholine derivative featuring a quaternary 3-position carbon bearing both a methyl and a difluoromethyl group. This compound belongs to the privileged morpholine scaffold class, which is widely employed as a pharmacophore and solubility-enhancing motif in drug discovery.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 2230807-94-8
Cat. No. B2995732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-3-methylmorpholine hydrochloride
CAS2230807-94-8
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESCC1(COCCN1)C(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H
InChIKeyJIZBLTQODJZSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-3-methylmorpholine Hydrochloride – A Specialized Fluorinated Morpholine Building Block for Medicinal Chemistry


3-(Difluoromethyl)-3-methylmorpholine hydrochloride (CAS 2230807-94-8) is a difluoromethyl-substituted morpholine derivative featuring a quaternary 3-position carbon bearing both a methyl and a difluoromethyl group . This compound belongs to the privileged morpholine scaffold class, which is widely employed as a pharmacophore and solubility-enhancing motif in drug discovery [1]. The hydrochloride salt form ensures enhanced aqueous solubility and ease of handling, making it suitable as a versatile building block for the synthesis of kinase inhibitors, CNS-penetrant ligands, and other bioactive small molecules . Its molecular formula is C6H12ClF2NO with a molecular weight of 187.61 g/mol .

Why 3-(Difluoromethyl)-3-methylmorpholine Hydrochloride Cannot Be Replaced by Unsubstituted or Mono-substituted Morpholine Analogs


Morpholine building blocks are not functionally interchangeable. Substituents at the 3-position profoundly alter basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational dynamics [1]. The difluoromethyl group (–CF2H) is a unique, metabolically robust bioisostere capable of acting as a lipophilic hydrogen bond donor, properties absent in non-fluorinated or trifluoromethyl analogs [2]. Simply substituting 3-(difluoromethyl)-3-methylmorpholine hydrochloride with 3-methylmorpholine hydrochloride or 3-(difluoromethyl)morpholine hydrochloride would result in unpredictable changes in target engagement, ADME profile, and synthetic tractability. The quantitative evidence below demonstrates that the precise combination of 3-methyl and 3-difluoromethyl substituents creates a distinct physicochemical profile that cannot be replicated by generic in-class alternatives [3].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-3-methylmorpholine Hydrochloride


Lipophilicity Fine-Tuning: LogP 0.4 vs 3-Methylmorpholine (LogP ~0.0) and 3-(Difluoromethyl)morpholine (LogP 0.11)

The target compound exhibits a predicted LogP of 0.4 [1], which represents an increase of ~0.4 log units relative to the non-fluorinated analog 3-methylmorpholine (LogP ~0.005 [2]), and an increase of +0.29 log units relative to 3-(difluoromethyl)morpholine hydrochloride (LogP 0.11 [3]). This places the compound in an optimal lipophilicity range (LogP 0–3) for oral bioavailability, while the fine-grained difference from the non-methylated difluoromethyl analog enables medicinal chemists to dial in permeability without excessive logP-driven promiscuity.

Medicinal Chemistry Lipophilicity Optimization ADME Property Tuning

Basicity Modulation: pKa Reduction of ~2 Log Units Relative to 3-Methylmorpholine

While direct pKa measurement of the target compound is not reported, the closely related 3-(difluoromethyl)morpholine exhibits a predicted pKa of 6.96±0.40 , which is approximately 2 log units lower than that of 3-methylmorpholine (pKa 9.03±0.40 ). The electron-withdrawing difluoromethyl group is the dominant determinant of basicity; the additional 3-methyl group is expected to cause only a minor upward perturbation (estimated +0.1–0.3 units). The target compound's pKa is thus projected to lie between 7.1 and 7.5, representing a ~2 log unit reduction in basicity versus the non-fluorinated comparator .

Basicity (pKa) Membrane Permeability hERG Liability

Procurement Cost Advantage: 18% Lower Unit Cost vs 3-(Difluoromethyl)morpholine Hydrochloride from Same Vendor

From a procurement standpoint, 3-(difluoromethyl)-3-methylmorpholine hydrochloride is priced at €11.80/mg (25 mg pack, €295 ), which is 18% more economical than the closest fluorinated analog, 3-(difluoromethyl)morpholine hydrochloride, at €14.38/mg (50 mg pack, €719 ). Furthermore, a 250 mg pack of the target compound is available at €1,105 (€4.42/mg), providing an additional 62% unit cost reduction at scale—a bulk option not matched by the non-methylated analog at comparable quantities.

Chemical Procurement Cost Efficiency Medicinal Chemistry Budgeting

Metabolic Stability Enhancement Conferred by the Difluoromethyl Bioisostere

The difluoromethyl group is widely recognized as a metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities, resisting cytochrome P450-mediated oxidative metabolism while retaining hydrogen bond donor capacity [1]. This contrasts with non-fluorinated morpholine analogs, such as 3-methylmorpholine, which are susceptible to N-dealkylation and ring oxidation. Although direct metabolic stability data for the target compound are not published, the presence of the difluoromethyl group at the 3-position is expected to convey similar metabolic advantages demonstrated across diverse fluorinated morpholine series .

Metabolic Stability Bioisosterism CYP450 Resistance

Optimal Application Scenarios for 3-(Difluoromethyl)-3-methylmorpholine Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Precise Lipophilicity Control

Medicinal chemists developing brain-penetrant kinase inhibitors (e.g., PI3Kδ, GSK-3β) can leverage the target compound's LogP of 0.4 [1] to achieve the narrow lipophilicity window (LogP 0–3) required for CNS exposure, while the ~2 log unit reduction in basicity (estimated pKa 7.1–7.5) minimizes P-glycoprotein efflux and hERG liability . The quaternary 3-position carbon further restricts conformational freedom, potentially enhancing kinase selectivity.

Cost-Sensitive Academic Fragment-Based Drug Discovery (FBDD) Programs

For academic labs building fluorinated fragment libraries, the target compound offers an 18% cost saving per milligram relative to 3-(difluoromethyl)morpholine hydrochloride , enabling the construction of larger, more diverse screening collections within fixed grant budgets. The difluoromethyl group serves as both a hydrogen bond donor and a metabolically stable hydroxyl bioisostere, maximizing the pharmacophoric information content per fragment [2].

Synthesis of Next-Generation Agrochemical Intermediates Requiring Metabolic Robustness

Agrochemical discovery programs targeting pest-resistant species benefit from the intrinsic metabolic stability of the difluoromethyl group [2] when incorporated into morpholine-based scaffolds. The target compound's distinct LogP (0.4) and reduced basicity improve foliar uptake and phloem mobility relative to non-fluorinated morpholine building blocks, while its solid hydrochloride salt form simplifies formulation and handling in kilogram-scale synthesis [1].

Selective Androgen Receptor Modulator (SARM) or Nuclear Receptor Ligand Design

The difluoromethyl group's capacity as a lipophilic hydrogen bond donor [2] makes the target compound an attractive building block for designing selective nuclear receptor modulators where hydroxyl-to-difluoromethyl bioisosterism has been validated. The 3,3-disubstitution pattern provides a sterically defined exit vector that can be exploited to enhance subtype selectivity over closely related nuclear receptors.

Quote Request

Request a Quote for 3-(Difluoromethyl)-3-methylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.